molecular formula C31H34N2O2 B4062942 4-benzyl-1-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]carbonyl}piperidine

4-benzyl-1-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]carbonyl}piperidine

Cat. No. B4062942
M. Wt: 466.6 g/mol
InChI Key: UUUSSQKFWYSGGE-UHFFFAOYSA-N
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Description

“4-benzyl-1-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]carbonyl}piperidine” is a chemical compound with the molecular formula C25H25NO . It has a molecular weight of 355.5 g/mol . The IUPAC name for this compound is (4-benzylpiperidin-1-yl)-(4-phenylphenyl)methanone .


Molecular Structure Analysis

The compound has a complex structure with a benzylpiperidine moiety linked to a biphenylylcarbonyl group . The InChI string and Canonical SMILES for this compound are available , which provide a detailed representation of its molecular structure.


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 5.7, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound has four rotatable bonds . Its exact mass and monoisotopic mass are 355.193614421 g/mol . The topological polar surface area is 20.3 Ų . The compound has a heavy atom count of 27 .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of piperidine derivatives, including compounds similar to "4-benzyl-1-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]carbonyl}piperidine," has been extensively studied to explore their potential applications in pharmaceuticals. For instance, compounds like 1-benzyl-4-chloromethylpiperidine have been highlighted as building blocks in the synthesis of pharmacologically interesting compounds, providing a pathway for the development of new therapeutic agents (Rodríguez-Franco & Fernández-Bachiller, 2002).

The structural analysis and characterization of these compounds play a crucial role in understanding their potential interactions and mechanisms of action. Crystallographic studies, for example, have provided detailed insights into the conformation and stereochemistry of such molecules, which are essential for their activity and specificity (Ullah & Stoeckli-Evans, 2014).

Pharmacological Properties

Research into the pharmacological properties of piperidine derivatives has identified them as potent ligands for various receptors, indicating their potential for treating numerous conditions. For example, studies have explored their binding properties and selectivity towards sigma receptors, which are implicated in several neurological and psychiatric disorders (Maier & Wünsch, 2002). Additionally, the exploration of these compounds in enzyme inhibition assays, such as their activity against acetylcholinesterase, further demonstrates their therapeutic potential, particularly in the context of neurodegenerative diseases (Sugimoto et al., 1990).

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O2/c34-30(28-13-11-27(12-14-28)26-9-5-2-6-10-26)33-21-17-29(18-22-33)31(35)32-19-15-25(16-20-32)23-24-7-3-1-4-8-24/h1-14,25,29H,15-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUSSQKFWYSGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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